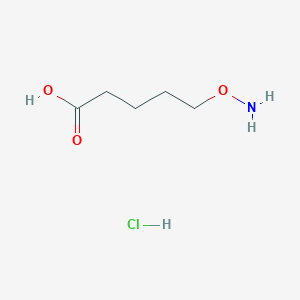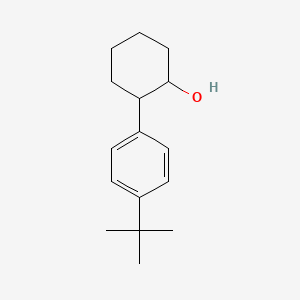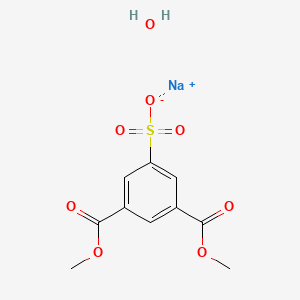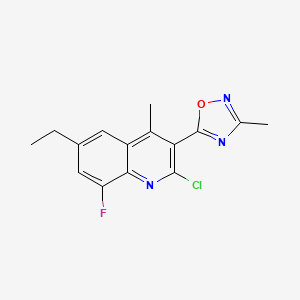
5-(Aminooxy)pentanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentanoic acid, 5-(aminooxy)-, hydrochloride is a chemical compound with significant applications in various fields of scientific research. It is a derivative of pentanoic acid, where an aminooxy group is attached to the fifth carbon atom, and it is stabilized in its hydrochloride salt form. This compound is known for its reactivity and versatility in chemical synthesis and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pentanoic acid, 5-(aminooxy)-, hydrochloride typically involves the reaction of pentanoic acid with hydroxylamine hydrochloride under acidic conditions. The reaction proceeds through the formation of an intermediate oxime, which is subsequently converted to the aminooxy derivative. The general reaction scheme is as follows:
Formation of Oxime: Pentanoic acid reacts with hydroxylamine hydrochloride in the presence of an acid catalyst to form the oxime.
Conversion to Aminooxy Derivative: The oxime is then treated with a reducing agent to yield the aminooxy compound.
Industrial Production Methods
In industrial settings, the production of pentanoic acid, 5-(aminooxy)-, hydrochloride may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Pentanoic acid, 5-(aminooxy)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert the aminooxy group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminooxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pentanoic acid derivatives.
Applications De Recherche Scientifique
Pentanoic acid, 5-(aminooxy)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein modifications.
Medicine: It has potential therapeutic applications, including the development of drugs targeting specific metabolic pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of pentanoic acid, 5-(aminooxy)-, hydrochloride involves its interaction with specific molecular targets. The aminooxy group can form covalent bonds with carbonyl-containing compounds, such as aldehydes and ketones, leading to the formation of stable oxime derivatives. This reactivity is exploited in various biochemical assays and drug development processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Valeric acid: A straight-chain alkyl carboxylic acid with similar structural features but lacking the aminooxy group.
Aminolevulinic acid: A porphyrin precursor with an amino group, used in medical applications.
Hexaminolevulinate: An ester of aminolevulinic acid, used as an optical imaging agent.
Uniqueness
Pentanoic acid, 5-(aminooxy)-, hydrochloride is unique due to the presence of the aminooxy group, which imparts distinct reactivity and functional properties. This makes it a valuable tool in chemical synthesis and biological research, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
15985-56-5 |
|---|---|
Formule moléculaire |
C5H12ClNO3 |
Poids moléculaire |
169.61 g/mol |
Nom IUPAC |
5-aminooxypentanoic acid;hydrochloride |
InChI |
InChI=1S/C5H11NO3.ClH/c6-9-4-2-1-3-5(7)8;/h1-4,6H2,(H,7,8);1H |
Clé InChI |
SEYWVXSUGOEOAW-UHFFFAOYSA-N |
SMILES canonique |
C(CCON)CC(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,2-dimethoxy-[1,3]benzodioxolo[5,6-c]phenanthridine;hydrochloride](/img/structure/B13907976.png)
![3-[3-(methylamino)propyl]-1H-benzimidazol-2-one](/img/structure/B13907984.png)



![5-Fluorospiro[1,2-dihydroindene-3,4'-piperidine];2,2,2-trifluoroacetic acid](/img/structure/B13908005.png)





![1-isopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B13908023.png)

